(S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine
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Overview
Description
(S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to a methoxy-phenylpropan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine typically involves the condensation of (S)-1-methoxy-3-phenylpropan-2-amine with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce (S)-1-methoxy-3-phenylpropan-2-amine.
Scientific Research Applications
(S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form reversible or irreversible complexes with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Benzylidene-1-methoxy-3-phenylpropan-2-amine: The racemic mixture of the compound.
N-Benzylidene-1-methoxy-3-phenylpropan-2-ol: A structurally similar compound with a hydroxyl group instead of an amine group.
Uniqueness
(S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H19NO/c1-19-14-17(12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,13,17H,12,14H2,1H3/t17-/m0/s1 |
InChI Key |
SUBNLDMYESIJHW-KRWDZBQOSA-N |
Isomeric SMILES |
COC[C@H](CC1=CC=CC=C1)N=CC2=CC=CC=C2 |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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